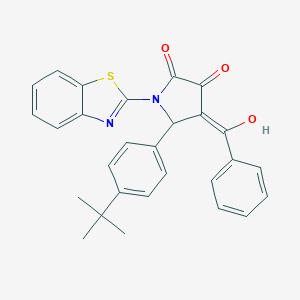![molecular formula C26H20ClN3O3 B282274 4-(4-chlorobenzoyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-5-(2-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282274.png)
4-(4-chlorobenzoyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-5-(2-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-chlorobenzoyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-5-(2-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one, also known as CEP-33779, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound has been found to have promising results in the treatment of various diseases, including cancer and inflammatory disorders.
Wirkmechanismus
The mechanism of action of 4-(4-chlorobenzoyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-5-(2-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one involves the inhibition of the activity of the transcription factor NF-κB. This factor plays a crucial role in the regulation of various genes involved in inflammation and cancer. By inhibiting the activity of NF-κB, 4-(4-chlorobenzoyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-5-(2-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one can reduce inflammation and inhibit tumor growth.
Biochemical and Physiological Effects:
4-(4-chlorobenzoyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-5-(2-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one has been found to have several biochemical and physiological effects. It can inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-1β, and reduce the activation of immune cells, such as macrophages and T cells. This compound has also been shown to induce apoptosis in cancer cells and inhibit angiogenesis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 4-(4-chlorobenzoyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-5-(2-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one in lab experiments is its potent anti-inflammatory and anti-cancer effects. This compound can be used to study the role of NF-κB in various disease conditions. However, one of the limitations of using 4-(4-chlorobenzoyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-5-(2-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one is its low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the research on 4-(4-chlorobenzoyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-5-(2-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one. One of the potential applications of this compound is in the treatment of autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis. It can also be used to study the role of NF-κB in aging and neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, the development of more water-soluble derivatives of 4-(4-chlorobenzoyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-5-(2-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one can improve its pharmacokinetic properties and increase its therapeutic potential.
In conclusion, 4-(4-chlorobenzoyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-5-(2-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one is a promising small molecule inhibitor that has been extensively studied for its potential therapeutic applications. Its potent anti-inflammatory and anti-cancer effects make it a valuable tool for studying the role of NF-κB in various disease conditions. Further research on this compound can lead to the development of novel treatments for autoimmune diseases, aging, and neurodegenerative diseases.
Synthesemethoden
The synthesis of 4-(4-chlorobenzoyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-5-(2-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one involves several steps, including the condensation of 2-acetylpyridine with indole-3-carboxaldehyde, followed by the reaction with 4-chlorobenzoyl chloride and sodium hydroxide. The resulting product is then subjected to a reduction reaction to obtain the final compound.
Wissenschaftliche Forschungsanwendungen
4-(4-chlorobenzoyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-5-(2-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one has been extensively studied for its potential therapeutic applications in various disease conditions. It has been found to have potent anti-inflammatory effects by inhibiting the activity of the transcription factor NF-κB. This compound has also been shown to have anti-cancer effects by inducing apoptosis and inhibiting tumor growth.
Eigenschaften
Molekularformel |
C26H20ClN3O3 |
|---|---|
Molekulargewicht |
457.9 g/mol |
IUPAC-Name |
(4E)-4-[(4-chlorophenyl)-hydroxymethylidene]-1-[2-(1H-indol-3-yl)ethyl]-5-pyridin-2-ylpyrrolidine-2,3-dione |
InChI |
InChI=1S/C26H20ClN3O3/c27-18-10-8-16(9-11-18)24(31)22-23(21-7-3-4-13-28-21)30(26(33)25(22)32)14-12-17-15-29-20-6-2-1-5-19(17)20/h1-11,13,15,23,29,31H,12,14H2/b24-22+ |
InChI-Schlüssel |
SQDLPZBGVJTBCL-ZNTNEXAZSA-N |
Isomerische SMILES |
C1=CC=C2C(=C1)C(=CN2)CCN3C(/C(=C(/C4=CC=C(C=C4)Cl)\O)/C(=O)C3=O)C5=CC=CC=N5 |
SMILES |
C1=CC=C2C(=C1)C(=CN2)CCN3C(C(=C(C4=CC=C(C=C4)Cl)O)C(=O)C3=O)C5=CC=CC=N5 |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=CN2)CCN3C(C(=C(C4=CC=C(C=C4)Cl)O)C(=O)C3=O)C5=CC=CC=N5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![methyl 7-(4-tert-butylphenyl)-6-(4-chlorobenzoyl)-1,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B282193.png)

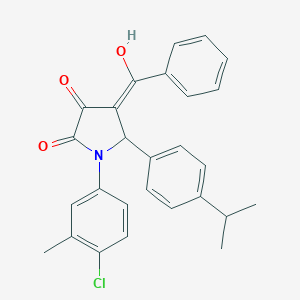
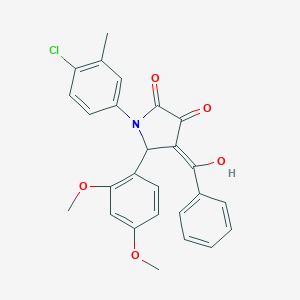

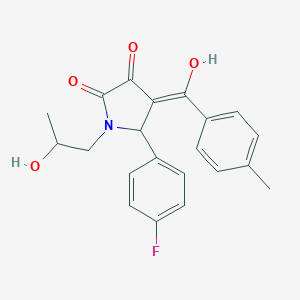

![(4Z)-5-(4-chlorophenyl)-4-[hydroxy-(4-methylphenyl)methylidene]-1-(2-hydroxypropyl)pyrrolidine-2,3-dione](/img/structure/B282205.png)
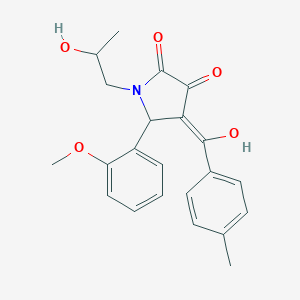

![4-benzoyl-5-(4-fluorophenyl)-3-hydroxy-1-[2-(1-piperazinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282211.png)
